Methyl 4-cyanopyrimidine-2-carboxylate

描述

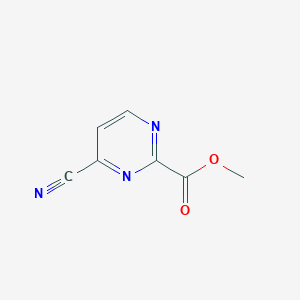

Methyl 4-cyanopyrimidine-2-carboxylate is a pyrimidine derivative characterized by a cyano (-CN) group at the 4-position and a methyl ester (-COOCH₃) at the 2-position of the pyrimidine ring. This compound belongs to the ester class of organic molecules, which are widely utilized in pharmaceutical and agrochemical research due to their reactivity and ability to act as intermediates in synthesis. Notably, commercial availability of this compound has been discontinued, as indicated by supplier records . Its structural features, particularly the electron-withdrawing cyano group, influence its physicochemical properties and reactivity, making it a candidate for further functionalization or biological studies.

属性

分子式 |

C7H5N3O2 |

|---|---|

分子量 |

163.13 g/mol |

IUPAC 名称 |

methyl 4-cyanopyrimidine-2-carboxylate |

InChI |

InChI=1S/C7H5N3O2/c1-12-7(11)6-9-3-2-5(4-8)10-6/h2-3H,1H3 |

InChI 键 |

LTXBXNNGKCSMQN-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=NC=CC(=N1)C#N |

产品来源 |

United States |

准备方法

合成路线和反应条件

4-氰基嘧啶-2-羧酸甲酯可以通过多种方法合成。一种常见的方法是将4-氰基嘧啶-2-羧酸与甲醇在脱水剂(如亚硫酰氯或三氯氧磷)存在下反应。反应通常在回流条件下进行,导致羧酸基团酯化形成甲酯。

工业生产方法

在工业环境中,4-氰基嘧啶-2-羧酸甲酯的生产可能涉及连续流动工艺,以提高效率和产量。使用自动化反应器和精确控制反应参数(如温度、压力和试剂浓度)可以优化生产过程。

化学反应分析

反应类型

4-氰基嘧啶-2-羧酸甲酯会发生各种化学反应,包括:

氧化: 该化合物可以氧化形成相应的羧酸或其他氧化衍生物。

还原: 还原反应可以将腈基转化为伯胺或其他还原形式。

取代: 该化合物可以参与亲核取代反应,其中腈基或酯基被其他官能团取代。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用还原剂,如氢化铝锂 (LiAlH4) 或氢气 (H2) 在诸如钯碳 (Pd/C) 等催化剂的存在下。

取代: 胺、醇或硫醇等亲核试剂可以在碱性或酸性条件下使用,以促进取代反应。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生羧酸,而还原可以产生伯胺。取代反应可能导致各种官能化的嘧啶衍生物。

科学研究应用

4-氰基嘧啶-2-羧酸甲酯具有多种科学研究应用:

化学: 它作为合成更复杂的嘧啶衍生物的构建块,这些衍生物在药物化学和材料科学中具有价值。

生物学: 该化合物用于研究酶抑制剂和受体配体,有助于理解生物途径和机制。

工业: 该化合物用于开发农用化学品,如除草剂和杀菌剂,以及生产特种化学品和材料。

作用机制

4-氰基嘧啶-2-羧酸甲酯的作用机制取决于其具体的应用。在药物化学中,它可能充当酶抑制剂或受体配体,与分子靶标(如酶、受体或核酸)相互作用。这些相互作用可以调节生物途径和过程,从而产生治疗效果。

相似化合物的比较

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

The following table compares Methyl 4-cyanopyrimidine-2-carboxylate with three analogous pyrimidine-based compounds:

Key Observations:

- In contrast, the amino group in the ethyl 2-(benzylamino) derivative introduces electron density, favoring electrophilic interactions.

- Solubility and Lipophilicity : The methyl ester group in the target compound improves lipophilicity compared to the carboxylic acid in 2-chloro-6-methylpyrimidine-4-carboxylic acid , which is more polar and water-soluble.

- Steric and Electronic Modifications : The fluorophenyl and sulfonyl groups in the methyl 4-(4-fluorophenyl) derivative introduce steric bulk and strong electron-withdrawing effects, which may alter binding affinity in biological targets or catalytic processes.

Reactivity and Stability

- This compound’s cyano group is prone to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This contrasts with the chloro group in 2-chloro-6-methylpyrimidine-4-carboxylic acid , which may undergo nucleophilic displacement more readily.

- The methyl ester group offers stability under neutral conditions but can be cleaved enzymatically or via hydrolysis, a property shared with other esters like the ethyl 2-(benzylamino) compound .

生物活性

Methyl 4-cyanopyrimidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Overview of Biological Activities

This compound has been studied for various potential biological effects, which can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits potential antimicrobial properties against various pathogens. |

| Anticancer | Demonstrates anticancer effects, particularly through modulation of signaling pathways involved in cell proliferation and survival. |

| Anti-inflammatory | Shows promise in inhibiting inflammatory responses, potentially through COX-2 inhibition. |

| Neuroprotective | May offer neuroprotective effects, contributing to its therapeutic potential in neurodegenerative diseases. |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling, such as cyclooxygenase (COX), which is critical for inflammatory processes .

- Cell Proliferation Modulation : It has been shown to affect pathways related to cell growth and apoptosis, making it a candidate for anticancer therapies .

- Ion Channel Interaction : The compound may interact with ion channels or receptors that modulate neurotransmitter release, contributing to its neuroprotective effects.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against a range of bacteria and fungi. For example, studies have shown that it inhibits the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections.

Anticancer Properties

In vitro studies have assessed the anticancer efficacy of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited IC50 values comparable to established chemotherapeutics, indicating strong antiproliferative activity. For instance, one study reported that this compound had an IC50 value of approximately 1.5 μM against MCF-7 cells .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through assays measuring COX-2 inhibition. Results showed that this compound effectively reduced COX-2 activity with an IC50 value similar to that of celecoxib, a standard anti-inflammatory drug .

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on the effects of this compound on MCF-7 and HepG2 cell lines demonstrated its ability to induce apoptosis and inhibit cell cycle progression. The researchers utilized flow cytometry to analyze cell cycle phases and found a significant increase in the number of cells in the sub-G1 phase, indicative of apoptosis . -

Case Study on Neuroprotection :

Another investigation focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The compound was shown to reduce neuronal cell death by enhancing antioxidant enzyme activity and decreasing reactive oxygen species levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。